molecular formula C19H26O12 B13399458 Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13399458
M. Wt: 446.4 g/mol
InChI Key: YSOBQIMODQOGKQ-UHFFFAOYSA-N
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Description

The compound Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a cyclopenta[c]pyran derivative characterized by:

  • A cyclopenta[c]pyran core with a fused cyclopentane ring.
  • Substituents at positions 1 (a glycosyloxy group: 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) and 7 (acetyloxymethyl).
  • A methyl ester at position 3.

This compound is structurally related to natural products and synthetic derivatives studied for bioactive properties, particularly anti-inflammatory activity, as seen in compounds isolated from traditional medicinal formulations like Re Du Ning injection .

Properties

IUPAC Name

methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O12/c1-7(21)28-5-8-3-10(22)13-9(17(26)27-2)6-29-18(12(8)13)31-19-16(25)15(24)14(23)11(4-20)30-19/h3,6,10-16,18-20,22-25H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBQIMODQOGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daphylloside typically involves the extraction from natural sources, such as Galium verum. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents like methanol or ethanol . The extract is concentrated and purified using chromatographic techniques to isolate Daphylloside .

Industrial Production Methods

Industrial production of Daphylloside follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound contains two ester groups: the acetyloxymethyl (-OAc) and methyl carboxylate (-COOCH₃). These groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Acetyl Group Hydrolysis 0.1 M HCl, 80°C, 2 hoursFormation of hydroxymethyl group at C7; liberation of acetic acid. ,
Carboxylate Hydrolysis 1 M NaOH, reflux, 4 hoursConversion of methyl ester to carboxylic acid at C4; release of methanol. pH-dependent reversibility observed in aqueous solutions. ,

Key findings:

  • Acetyl hydrolysis proceeds faster in acidic conditions due to protonation of the ester carbonyl, enhancing electrophilicity.

  • Carboxylate hydrolysis under basic conditions is irreversible, forming a stable carboxylate anion .

Glycosidic Bond Cleavage

The β-glycosidic linkage between the cyclopenta[c]pyran core and the glucose derivative undergoes acid-catalyzed hydrolysis:

Reaction Type Conditions Products References
Acid Hydrolysis 0.5 M H₂SO₄, 100°C, 6 hoursCleavage of glycosidic bond yields aglycone (cyclopenta[c]pyran derivative) and free glucose. Reaction rate depends on steric hindrance. ,
Enzymatic Hydrolysis β-Glucosidase, pH 5.0, 37°CSelective cleavage of glycosidic bond without affecting ester groups. Used in bioconversion studies for aglycone isolation.

Key findings:

  • Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol .

  • Enzymatic cleavage shows substrate specificity, with no activity observed using α-glucosidase.

Oxidation Reactions

Primary and secondary hydroxyl groups at C5, C6 (glucose), and C7 undergo oxidation:

Reaction Type Conditions Products References
Primary OH Oxidation Pyridinium chlorochromate (PCC)Oxidation of C7 hydroxymethyl (post-acetyl hydrolysis) to aldehyde. Over-oxidation to carboxylic acid occurs with stronger agents like KMnO₄. ,
Secondary OH Oxidation Jones reagent (CrO₃/H₂SO₄)Conversion of C5 hydroxyl to ketone. Reaction selectivity influenced by steric factors from the cyclopenta[c]pyran ring.

Key findings:

  • C5 hydroxyl resists oxidation under mild conditions due to hydrogen bonding with adjacent glycosidic oxygen .

  • Glucose C6 hydroxymethyl group is resistant to oxidation unless deprotected via prior hydrolysis .

Esterification and Etherification

Free hydroxyl groups participate in derivatization reactions:

Reaction Type Conditions Products References
Acetylation Acetic anhydride, pyridinePer-acetylated derivative with six acetyl groups (glucose C2, C3, C4, C6; cyclopenta[c]pyran C5, C7). Improves lipophilicity for HPLC analysis.
Methylation Dimethyl sulfate, NaOHSelective methylation of C5 hydroxyl under phase-transfer conditions. Confirmed by NMR shift from δ 4.8 to δ 3.7.

Key findings:

  • Acetylation at C7 hydroxymethyl requires prior hydrolysis of the acetyloxymethyl group .

  • Methylation shows regioselectivity influenced by intramolecular hydrogen bonding networks .

Cyclopenta[c]pyran Ring Reactivity

The fused bicyclic system undergoes selective transformations:

Reaction Type Conditions Products References
Diels-Alder Reaction Maleic anhydride, toluene, 110°CCycloaddition at the diene moiety (C1-C2 double bond) forms a hexacyclic adduct. Stereochemistry controlled by endo rule.
Hydrogenation H₂ (1 atm), Pd/C, ethanolSelective reduction of C1-C2 double bond to single bond. No reaction observed at other unsaturated positions.

Key findings:

  • Diels-Alder reactivity is suppressed in the presence of electron-withdrawing groups at C4.

  • Hydrogenation proceeds with >90% yield but requires degassing to prevent catalyst poisoning .

Enzymatic Modifications

Biotransformation studies reveal cytochrome P450-mediated reactions:

Reaction Type Conditions Products References
O-Demethylation CYP3A4, NADPH, pH 7.4Removal of methyl group from C4 carboxylate, forming carboxylic acid. Reaction rate: 12 nmol/min/mg protein.
Hydroxylation CYP2D6, NADPH, pH 7.4Addition of hydroxyl group at C8 (non-natural position). Metabolite shows altered P-glycoprotein binding affinity.

Key findings:

  • CYP3A4-mediated demethylation is the primary metabolic pathway in hepatic microsomes.

  • Hydroxylation at C8 creates a chiral center with R-configuration predominating (85:15 enantiomeric ratio).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Core Structure Substituents (Position) Biological Activity Source
Target Compound Cyclopenta[c]pyran - 7-(Acetyloxymethyl)
- 1-O-β-D-glucopyranosyl
- 4-Methyl ester
Hypothesized anti-inflammatory (PGE2 inhibition inferred)
(4a S,7a S)-1,4a,5,7a-Tetrahydro-7-(hydroxymethyl)-cyclopenta[c]pyran-4-carboxylic acid methyl ester (Compound 2) Cyclopenta[c]pyran - 7-Hydroxymethyl
- No glycosyl group
- 4-Methyl ester
Not explicitly reported for PGE2 inhibition
Methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-O-β-D-glucopyranosyl-cyclopenta[c]pyran-4-carboxylate Cyclopenta[c]pyran - 7-Methyl and 7-acetyloxy
- 1-O-β-D-glucopyranosyl
- 4-Methyl ester
Unreported in public studies
Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate Tetrahydro-2H-pyran - No cyclopentane ring
- Multiple hydroxyl groups
- 2-Methyl ester
Intermediate in synthesis pathways

Analysis of Substituent Effects

7-Substituents
  • Compound 2 (7-Hydroxymethyl) : The polar hydroxymethyl group may reduce cellular uptake but increase solubility in aqueous environments.
  • Carbosynth Analog (7-Methyl and 7-Acetyloxy) : The methyl group introduces steric hindrance, possibly altering binding affinity to biological targets compared to the acetyloxymethyl group .
1-O-Glycosyl Group

The β-D-glucopyranosyl moiety in the target compound and the Carbosynth analog suggests:

  • Enhanced water solubility due to the carbohydrate moiety.
  • Potential targeting of carbohydrate-binding receptors (e.g., lectins) in inflammatory pathways .
Ester Groups

The methyl ester at position 4 is conserved across analogs, indicating its role in stabilizing the molecule or interacting with enzymatic active sites.

Anti-Inflammatory Activity

The acetyloxymethyl and glycosyl groups in the target compound may synergize to enhance this activity by modulating COX-2 enzyme interactions.

Biological Activity

Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with potential biological activities. This article aims to examine its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a cyclopenta[c]pyran core with multiple hydroxyl and acetyloxy groups, contributing to its potential bioactivity. The molecular formula is C19H28O12C_{19}H_{28}O_{12}, and it features several functional groups that may interact with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H28O12
Molecular Weight396.42 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C19H28O12

The biological activity of this compound is believed to involve interactions with various enzymes and receptors due to its hydroxyl groups and glycoside moiety. These interactions can modulate physiological processes such as:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It may interact with cell surface receptors affecting signaling pathways.

Research Findings

Several studies have explored the biological effects of this compound:

  • Antioxidant Studies : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This suggests that methyl 7-(acetyloxymethyl)-5-hydroxy may also provide protective effects against oxidative stress .
  • Antimicrobial Activity : Preliminary tests have shown that related compounds possess antimicrobial properties against various pathogens. This raises the potential for similar activity in the target compound .
  • Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. Results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, supporting the hypothesis that methyl 7-(acetyloxymethyl)-5-hydroxy could exhibit similar effects.

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting that methyl 7-(acetyloxymethyl)-5-hydroxy might also possess antimicrobial properties.

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound, given its complex glycosylated cyclopentane core?

Methodological Answer:
Synthesis should prioritize regioselective glycosylation and cyclopentane ring formation.

  • Glycosylation: Use a protected glucosyl donor (e.g., thioglycoside or trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O) to ensure stereochemical fidelity at the anomeric position .
  • Cyclopentane Construction: Employ a Diels-Alder reaction or palladium-catalyzed cyclization (as in ) for the fused cyclopentane-pyran system .
  • Protection/Deprotection: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during glycosylation .
    Validation: Monitor intermediates via chiral HPLC and ¹H/¹³C-NMR to confirm stereochemistry .

Basic: How can researchers resolve ambiguities in structural elucidation, particularly for stereochemical centers?

Methodological Answer:
Combine crystallography, NMR, and computational modeling:

  • X-ray Crystallography: Use single-crystal diffraction (as in ) to resolve absolute configuration, focusing on the cyclopentane-pyran junction and glycosidic bond .
  • NOESY NMR: Correlate spatial proximity of protons (e.g., axial vs. equatorial positions in the oxane ring) .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-311++G** basis set) to validate stereodescriptors .

Advanced: What computational and experimental approaches are suitable for validating predicted biological targets (e.g., NF-κB, HIF-1α)?

Methodological Answer:
Leverage Super-PRED predictions ( ) and orthogonal assays:

  • Molecular Docking: Use AutoDock Vina to model interactions with NF-κB (PDB: 1SVC) and HIF-1α (PDB: 4ZQ4). Prioritize binding pockets with >95% model accuracy .
  • Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (KD) for DNA lyase (CHEMBL5619) .
  • Cellular Assays: Test hypoxia-responsive element (HRE) luciferase activity in HEK293 cells to assess HIF-1α modulation .

Advanced: How should researchers address discrepancies between computational target predictions and experimental binding data?

Methodological Answer:

  • False Positives: Retrain the Super-PRED model using negative controls (e.g., inactive analogs) to reduce noise .
  • Orthogonal Assays: Validate binding via isothermal titration calorimetry (ITC) for thermodynamic profiling and competitive ELISA for specificity .
  • Structural Dynamics: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility in aqueous vs. bound states .

Basic: What analytical methods are recommended to assess the stability of the glycosidic linkage under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) and monitor glycosidic cleavage via HPLC-MS at 0, 24, and 48 hours .
  • Enzymatic Susceptibility: Treat with β-glucosidase (0.1 U/mL) and analyze degradation products using high-resolution mass spectrometry (HRMS) .
  • Accelerated Stability Testing: Expose to elevated temperatures (40–60°C) and quantify degradation kinetics with Arrhenius modeling .

Advanced: How can stereochemical variations in the cyclopentane ring impact biological activity?

Methodological Answer:

  • Stereoisomer Synthesis: Prepare epimers at C4a and C7a using chiral auxiliaries or enzymatic resolution .
  • Activity Comparison: Test isomers in target-specific assays (e.g., NF-κB luciferase repression). A 10-fold difference in IC50 between epimers suggests stereochemical sensitivity .
  • Structural Analysis: Overlay docking poses of isomers with target active sites to identify steric clashes or hydrogen-bonding disruptions .

Basic: What strategies mitigate oxidative degradation of the acetyloxymethyl and hydroxyl groups?

Methodological Answer:

  • Antioxidant Additives: Include 0.1% w/v ascorbic acid or α-tocopherol in formulation buffers .
  • Lyophilization: Freeze-dry the compound with trehalose (1:1 mass ratio) to stabilize labile groups .
  • Degradation Tracking: Use LC-MS/MS to identify oxidation products (e.g., carboxylic acid derivatives) and optimize storage conditions .

Advanced: How can regioselective modifications of the hydroxyl groups improve pharmacokinetic properties?

Methodological Answer:

  • Protecting Group Strategy:
    • Primary Hydroxyls (C6 of glucose): Protect with acetyl to enhance lipophilicity (logP +0.5) .
    • Secondary Hydroxyls (C5 cyclopentane): Introduce PEGylated prodrugs to prolong half-life .
  • In Silico ADMET: Use SwissADME to predict solubility and permeability changes post-modification .

Advanced: What methodologies support structure-activity relationship (SAR) studies for analogs with varying oxane substituents?

Methodological Answer:

  • Analog Synthesis: Replace the glucosyl group with galactose or mannose derivatives via glycosyltransferase-mediated reactions .
  • Biological Profiling: Compare IC50 values across analogs in target inhibition assays (e.g., proteasome component C5, CHEMBL4208) .
  • 3D-QSAR: Build a CoMFA model using steric/electrostatic fields to correlate substituent effects with activity .

Advanced: How can researchers resolve spectral overlaps in ¹H-NMR for the cyclopentane and pyran protons?

Methodological Answer:

  • Selective Decoupling: Irradiate adjacent protons to simplify coupling patterns (e.g., irradiate C5-H to resolve C4a-H multiplicity) .
  • 2D-HSQC/TOCSY: Assign proton-carbon correlations and trace spin systems through the fused ring structure .
  • Dynamic NMR: Conduct variable-temperature experiments (-40°C to 25°C) to slow conformational exchange and split overlapping peaks .

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